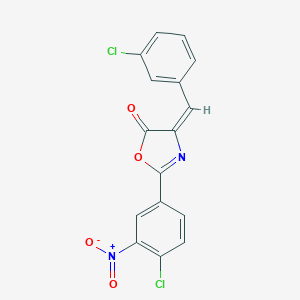
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine, also known as FDP, is a chemical compound that belongs to the piperidine class of drugs. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FDP is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine acts as a potent inhibitor of the dopamine transporter, which regulates the levels of dopamine in the brain. By inhibiting the dopamine transporter, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and ADHD. Moreover, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and ADHD. Moreover, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Biochemical and Physiological Effects
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and ADHD. Moreover, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction. However, the long-term effects of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine on the brain and other organs are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders. However, the use of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine in lab experiments is limited by its high cost and limited availability. Moreover, the long-term effects of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine on the brain and other organs are not fully understood, which makes it difficult to assess its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine. First, more studies are needed to assess the long-term effects of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine on the brain and other organs. Second, the synthesis of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine can be improved to increase its yield and purity. Third, the potential applications of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine in the treatment of other neurological disorders, such as depression and anxiety, should be explored. Fourth, the development of new analogs of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine with improved pharmacological properties should be pursued. Finally, the use of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine in combination with other drugs for the treatment of neurological disorders should be investigated.
Métodos De Síntesis
The synthesis of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine involves the reaction of 1-(2-fluorobenzoyl)piperidine with 3,5-dimethylpyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine. The purity and yield of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine can be improved by using different solvents and purification techniques.
Propiedades
Nombre del producto |
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine |
|---|---|
Fórmula molecular |
C14H18FNO |
Peso molecular |
235.3 g/mol |
Nombre IUPAC |
(3,5-dimethylpiperidin-1-yl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C14H18FNO/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |
Clave InChI |
ISFAADVEKICCHK-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2F)C |
SMILES canónico |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



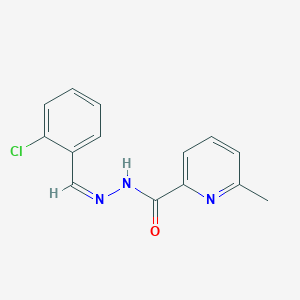
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
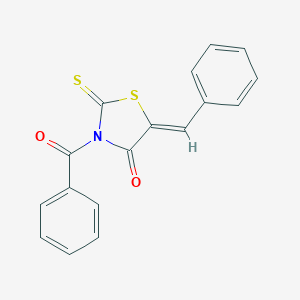
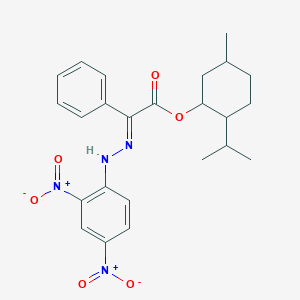
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)
![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)

![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
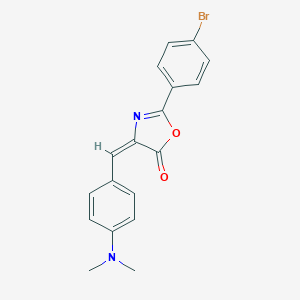
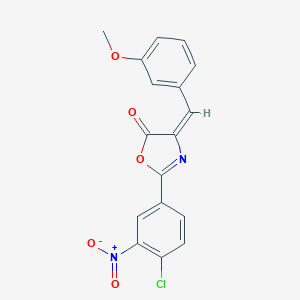
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
